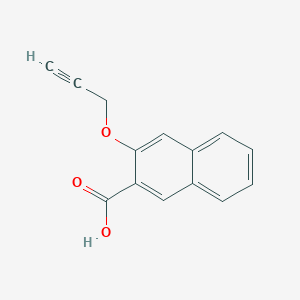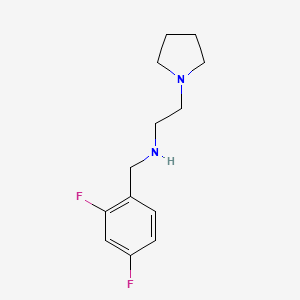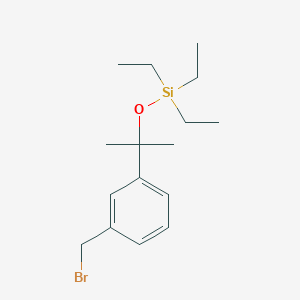
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is an organic compound characterized by the presence of a naphthalene ring substituted with a prop-2-yn-1-yloxy group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid typically involves the reaction of 2-naphthol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol is replaced by the propargyl group, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the prop-2-yn-1-yloxy group under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols or aldehydes
Substitution: Various substituted naphthoic acid derivatives
Aplicaciones Científicas De Investigación
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is largely dependent on its chemical structure. The prop-2-yn-1-yloxy group can undergo various reactions, such as nucleophilic substitution, which can modify the compound’s biological activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Prop-2-yn-1-yloxy)propanoic acid: Similar structure but with a propanoic acid group instead of a naphthoic acid group.
3-Methyl-1-(prop-2-yn-1-yloxy)-9H-carbazole: Contains a carbazole ring instead of a naphthalene ring.
Uniqueness
3-(Prop-2-yn-1-yloxy)-2-naphthoic acid is unique due to the presence of both a naphthalene ring and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H10O3 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
3-prop-2-ynoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C14H10O3/c1-2-7-17-13-9-11-6-4-3-5-10(11)8-12(13)14(15)16/h1,3-6,8-9H,7H2,(H,15,16) |
Clave InChI |
IDFOBCXQOACLLF-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC1=CC2=CC=CC=C2C=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[1,1'-Biphenyl]-3,3',5,5'-tetramine](/img/structure/B14912588.png)

![4-Chlorophenyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)ethanesulfonate](/img/structure/B14912608.png)



